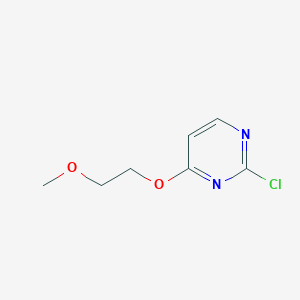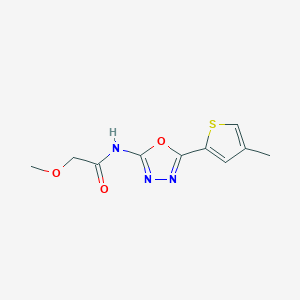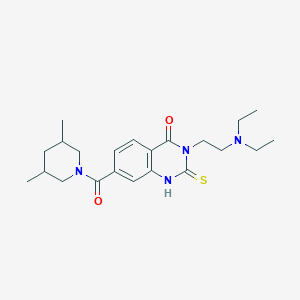![molecular formula C18H15NO3S B2968249 Methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylate CAS No. 321430-11-9](/img/structure/B2968249.png)
Methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylate, also known as M4MBT, is a chemical compound with a broad range of uses in scientific research and laboratory experiments. It is a member of the thiazolylbenzenecarboxylate family, which is composed of a benzene ring with a thiazole and carboxylate group attached. The compound is highly lipophilic and has been used in a variety of applications, including drug delivery, drug design, and biochemical assays.
Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
Methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylate derivatives have been explored for their potential in photodynamic therapy (PDT). The synthesis and characterization of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups containing Schiff base have shown promising applications in PDT for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment in PDT (Pişkin, Canpolat, & Öztürk, 2020).
Synthetic Applications in Organic Chemistry
This compound and its derivatives have been utilized in various synthetic applications, including the formation of iodobenzene derivatives through iodine-induced intramolecular cyclization. This reaction demonstrates the compound's utility in synthesizing complex organic molecules with potential applications in medicinal chemistry and materials science (Matsumoto, Takase, & Ogura, 2008).
Corrosion Inhibition
Benzimidazole derivatives, which can be synthesized from compounds similar to this compound, have shown effectiveness as corrosion inhibitors for mild steel in acidic solutions. This research highlights the compound's potential applications in protecting metal surfaces from corrosion, which is crucial for industrial applications (Yadav, Behera, Kumar, & Sinha, 2013).
Material Science and Liquid Crystal Technology
The synthesis of heterocyclic compounds like 4-[(1,3-benzothiazol-2-ylimino)methyl]phenyl dodecanoate demonstrates the potential of this compound derivatives in developing new materials with liquid crystal properties. Such materials have applications in displays and other optical devices, showcasing the versatility of this compound in material science (Ha, Koh, Win, & Ong, 2009).
Antiinflammatory Activity
Research on thiazolo[3,2‐a]pyrimidines derived from this compound has revealed significant antiinflammatory activity. This finding highlights the compound's potential in developing new therapeutic agents for treating inflammation-related disorders (Tozkoparan, Ertan, Krebs, Läge, Kelicen, & Demirdamar, 1998).
Eigenschaften
IUPAC Name |
methyl 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3S/c1-21-15-9-7-12(8-10-15)16-11-23-17(19-16)13-3-5-14(6-4-13)18(20)22-2/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLKFLZPXWTQBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-imidazol-1-yl-1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine](/img/structure/B2968171.png)

![2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(4-phenoxyphenyl)acetamide](/img/no-structure.png)
![N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-2,3-dihydrobenzofuran-5-sulfonamide](/img/structure/B2968176.png)


![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)furan-2-carboxamide](/img/structure/B2968180.png)


![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2968186.png)
![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2968187.png)
![N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2968189.png)